2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylicacidhydrochloride
Description
2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride is a spirocyclic compound featuring a unique bicyclic framework with a fused cyclopropane and cyclohexane ring system. The molecule contains both a hydroxyl (-OH) and a carboxylic acid (-COOH) group at the 2-position, making it a bifunctional chiral building block. Its hydrochloride salt form enhances solubility and stability, which is advantageous for pharmaceutical applications.
Properties
Molecular Formula |
C8H14ClNO3 |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
2-hydroxy-6-azaspiro[3.4]octane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO3.ClH/c10-6(11)8(12)3-7(4-8)1-2-9-5-7;/h9,12H,1-5H2,(H,10,11);1H |
InChI Key |
SUSGZNWCTJDYJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CC(C2)(C(=O)O)O.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies
Three principal synthetic routes have been developed for the synthesis of 2-azaspiro[3.4]octane derivatives, which can be adapted to the hydroxy and carboxylic acid substituted variant:
- Route 1: Annulation of the cyclopentane ring to form the spirocyclic framework.
- Route 2 & 3: Annulation of the four-membered ring to build the spirocyclic core.
All routes employ readily available starting materials and conventional chemical transformations, minimizing chromatographic purification steps. The choice of annulation strategy depends on the desired substitution pattern and functional group tolerance.
Stepwise Synthetic Approach
A practical and scalable stepwise approach has been demonstrated for related spirocyclic proline derivatives, which can be extrapolated to the target compound:
This multi-step method is characterized by good to high yields in individual steps, practical purification methods (e.g., flash chromatography), and scalability (e.g., multigram quantities).
Alternative Approaches via Nucleophilic Aromatic Substitution
- The compound or its derivatives can also be synthesized by nucleophilic aromatic substitution reactions involving azaspiro compounds and suitable aromatic halides under mild conditions, often using bases such as cesium carbonate in solvents like N,N-dimethylformamide at room temperature.
- These methods allow the introduction of additional functional groups on the spirocyclic core, broadening the scope of derivatives accessible.
Experimental Data and Yields
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Michael addition and lactamization | Basic conditions, 20-25°C | ~33 | Moderate yield; key cyclization step |
| Krapcho decarboxylation | Treatment with salts (e.g., NaCl saturated) | Good | Selective monoester formation |
| Boc protection | Standard Boc2O conditions | High | Protects ring nitrogen for selective reactions |
| Regioselective reduction | Borane dimethyl sulfide complex | Good | Reduces amide without affecting ester |
| Hydrolysis to acid and salt formation | Acidic hydrolysis, followed by HCl treatment | High | Final conversion to hydrochloride salt |
| Nucleophilic aromatic substitution | Cs2CO3, DMF, room temperature, 16 h | 63 | Example for functionalization of spiro core |
Data adapted and consolidated from multiple sources
Merits and Limitations of Preparation Methods
| Method Type | Merits | Limitations |
|---|---|---|
| Annulation of cyclopentane ring | Uses readily available materials; minimal purification | Moderate yield in cyclization step (~33%) |
| Annulation of four-membered ring | Efficient ring construction; scalable | Requires careful control of reaction conditions |
| Stepwise Michael addition route | High flexibility; uses common reagents | Multi-step process; overall yield reduced (~10%) |
| Nucleophilic aromatic substitution | Mild conditions; good yields for functionalization | Limited to substitution on aromatic systems |
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylicacidhydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of new functionalized derivatives of the original compound.
Scientific Research Applications
2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylicacidhydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between the target compound and related bicyclic/spirocyclic derivatives:
†Assumes Boc group (C₅H₉O₂) adds to the molecular formula.
Key Observations:
- Functional Groups: The target compound’s -OH and -COOH groups distinguish it from derivatives like 6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride (lacks -OH) and 2-methylsulfonyl-6-azaspiro[3.4]octane (sulfonyl substituent).
- Ring Systems : Bicyclo[2.2.2]octane derivatives (e.g., compound 13 in ) exhibit rigid, fused ring systems compared to the spirocyclic framework, which may affect conformational flexibility and binding to biological targets .
- Synthetic Accessibility: Compounds like cis-6-Boc-2-amino-6-azaspiro[3.4]octane are commercially available (), suggesting established synthesis protocols, whereas the target compound’s preparation may require specialized steps due to its bifunctional nature .
Melting Points and Stability:
- The bicyclo[2.2.2]octane derivative (compound 13) decomposes at 222–230°C, indicating thermal instability under high temperatures .
- No melting point data is available for the target compound, but its hydrochloride salt form likely improves crystallinity, as seen in pharmacopeial standards for similar bicyclic acids (e.g., compliance with crystallinity tests in ) .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride?
- Methodological Answer : The compound is synthesized via spirocyclic ring formation using tert-butyl-protected intermediates, followed by deprotection and hydrochloride salt formation. Key steps include:
- Spirocyclization : Employing tert-butyl 6-azaspiro[3.4]octane carboxylate derivatives as precursors (e.g., tert-butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate) .
- Deprotection : Acidic hydrolysis (e.g., HCl/EtOAc) to remove tert-butyl groups and isolate the carboxylic acid .
- Salt Formation : Neutralization with HCl to yield the hydrochloride form, confirmed by molecular weight (191.66 g/mol) and NMR .
Q. How is the structural integrity of this compound confirmed in academic research?
- Methodological Answer : Structural validation involves:
- Spectroscopy : H/C NMR to confirm spirocyclic geometry and functional groups (e.g., hydroxy and carboxylic acid peaks) .
- X-ray Crystallography : Resolving stereochemical ambiguities in the azaspiro core .
- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H] at 192.07 m/z) and purity .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Temperature : Store at room temperature in sealed, desiccated containers to prevent hygroscopic degradation .
- Handling : Use inert atmospheres (e.g., argon) during experimental use to minimize oxidation of the hydroxy group .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data arising from stereochemical complexity?
- Methodological Answer :
- Chiral Chromatography : Use chiral HPLC (e.g., Chiralpak® columns) to resolve enantiomers or diastereomers, particularly if the compound exists as a diastereomeric mixture .
- Dynamic NMR : Analyze variable-temperature NMR to detect conformational exchange broadening in the azaspiro ring .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate stereochemical assignments .
Q. What experimental strategies evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound at elevated temperatures (40–60°C) and monitor degradation via HPLC .
- pH-Dependent Solubility : Assess solubility profiles using dynamic light scattering (DLS) or UV-Vis spectroscopy in buffers (pH 1–13) .
- Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds (e.g., mass loss ≥5% at 150°C) .
Q. Which methodologies are optimal for studying biological interactions of this compound?
- Methodological Answer :
- Molecular Docking : Simulate binding to enzymes/receptors (e.g., using AutoDock Vina) based on hydrogen-bonding interactions between the hydroxy/carboxylic acid groups and active-site residues .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target proteins .
- In Vitro Assays : Test neuropharmacological activity (e.g., modulation of ion channels) using patch-clamp electrophysiology in neuronal cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
